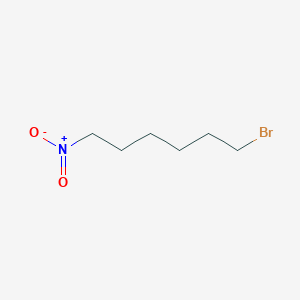
2-Chloro-3-isothiocyanatopyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-isothiocyanatopyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties. The presence of both chloro and isothiocyanato groups in the pyrazine ring makes this compound particularly interesting for synthetic and application purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyrazine with thiophosgene or a similar reagent to introduce the isothiocyanato group . The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 2-Chloro-3-isothiocyanatopyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-isothiocyanatopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used reagents.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reactions.
Major Products Formed
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanato group.
Substituted Pyrazines: Formed by the substitution of the chloro group with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-isothiocyanatopyrazine has several applications in scientific research:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-isothiocyanatopyrazine involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-aminopyrazine: Similar structure but with an amino group instead of an isothiocyanato group.
2-Chloro-3-hydrazinopyrazine: Contains a hydrazino group, which imparts different chemical reactivity and biological properties.
Uniqueness
2-Chloro-3-isothiocyanatopyrazine is unique due to the presence of both chloro and isothiocyanato groups, which provide distinct reactivity and potential applications. The isothiocyanato group, in particular, allows for the formation of thiourea derivatives, which are valuable in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C5H2ClN3S |
|---|---|
Molekulargewicht |
171.61 g/mol |
IUPAC-Name |
2-chloro-3-isothiocyanatopyrazine |
InChI |
InChI=1S/C5H2ClN3S/c6-4-5(9-3-10)8-2-1-7-4/h1-2H |
InChI-Schlüssel |
KCDDIAHEHZIJIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)N=C=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)

![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)



![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)


